Comprehensive Structural Elucidation of 3-Chloro-4-methoxyphenethylamine Hydrochloride
Comprehensive Structural Elucidation of 3-Chloro-4-methoxyphenethylamine Hydrochloride
The following technical guide details the structural elucidation of 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 7569-60-0). This guide is designed for analytical chemists and drug development researchers, focusing on the rigorous differentiation of this specific regioisomer from its structural analogs using a multi-modal analytical framework.
A Multi-Modal Analytical Framework for Regioisomeric Confirmation
Executive Summary & Chemical Identity
3-Chloro-4-methoxyphenethylamine hydrochloride is a halogenated phenethylamine derivative sharing structural homology with the 2C-x family of psychoactive compounds, specifically related to 2C-C (4-chloro-2,5-dimethoxy). However, its distinct 3,4-substitution pattern presents unique spectroscopic challenges, particularly in differentiating it from the 4-chloro-3-methoxy isomer.
This guide establishes a self-validating protocol for structural confirmation using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).
Chemical Profile
| Property | Data |
| IUPAC Name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride |
| CAS Number | 7569-60-0 |
| Molecular Formula | C |
| Molecular Weight | 222.11 g/mol (Salt); 185.65 g/mol (Freebase) |
| Exact Mass (Freebase) | 185.0607 |
| Appearance | White crystalline solid |
| Melting Point | 192–195 °C |
Analytical Strategy: The Triad of Confirmation
To ensure scientific integrity, the structure must be validated through three orthogonal datasets. Reliance on a single method is insufficient due to the existence of positional isomers.
-
Mass Spectrometry (MS): Confirms molecular weight and the presence of chlorine via isotopic abundance.
-
1D & 2D NMR: Establishes the carbon skeleton and, crucially, the 1,3,4-substitution pattern via coupling constants (
-values) and Nuclear Overhauser Effect (NOE). -
FT-IR: Validates the salt form (ammonium bands) and functional groups (aryl ether, aryl chloride).
Workflow Visualization
Figure 1: The analytical decision matrix for structural confirmation.
Mass Spectrometry (MS) Elucidation
Objective: Confirm the molecular formula and the presence of a single chlorine atom.
Isotopic Signature
The most diagnostic feature of this molecule in MS is the chlorine isotope pattern. Chlorine exists naturally as
-
Observation: The molecular ion peak
(in EI) or (in ESI) must appear as a doublet separated by 2 mass units with an intensity ratio of approximately 3:1 . -
Target m/z (ESI+): 186.06 (
Cl) and 188.06 ( Cl).
Fragmentation Pathway (EI - 70eV)
In Electron Ionization (EI), phenethylamines undergo a characteristic
-
Base Peak (m/z 30): Formation of the iminium ion
. This confirms the primary amine structure. -
Benzylic Cation (m/z 155/157): The remaining 3-chloro-4-methoxybenzyl carbocation. This fragment retains the chlorine, preserving the 3:1 isotope pattern.
-
Secondary Loss: Loss of the methyl group from the methoxy (-CH
, -15 amu) or loss of the chlorine radical (-Cl, -35 amu).
Figure 2: Predicted EI-MS fragmentation pathway showing the diagnostic alpha-cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Differentiate the 3-chloro-4-methoxy substitution from the 4-chloro-3-methoxy isomer. This is the critical "Trustworthiness" step.
Sample Preparation[8]
-
Solvent: DMSO-
is recommended over CDCl for the hydrochloride salt to ensure complete solubility and to visualize the ammonium protons. -
Concentration: 10-15 mg in 0.6 mL solvent.
H NMR Assignment (DMSO- , 400 MHz)
The aromatic region (6.5–7.5 ppm) provides the proof of regiochemistry.
| Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| NH | ~8.0–8.2 | Broad Singlet | - | Ammonium protons (exchangeable). |
| H-2 | 7.35 | Doublet (d) | Ortho to Cl, Meta to chain. Isolated by Cl and chain. | |
| H-6 | 7.18 | Doublet of Doublets (dd) | Ortho to chain, Ortho to H-5. | |
| H-5 | 7.08 | Doublet (d) | Ortho to OMe. Shielded by electron-donating OMe. | |
| OMe | 3.82 | Singlet (s) | - | Methoxy group at C4. |
| 3.00 | Broad Multiplet | - | Adjacent to Nitrogen. | |
| 2.80 | Triplet (t) | Benzylic methylene. |
The "Isomer Differentiation" Protocol (NOE)
To definitively prove the 3-Cl, 4-OMe arrangement versus 4-Cl, 3-OMe :
-
Experiment: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Action: Selectively irradiate the Methoxy singlet (~3.82 ppm).
-
Analysis: Observe which aromatic proton shows signal enhancement.
-
Scenario A (Target: 3-Cl-4-OMe): The OMe is at C4. The only adjacent proton is H-5 .
-
Result: NOE enhancement of a doublet (
Hz).
-
-
Scenario B (Isomer: 4-Cl-3-OMe): The OMe is at C3. Adjacent protons are H-2 and H-4 (Wait, C4 has Cl). Adjacent is H-2 .
-
Result: NOE enhancement of a meta-coupled singlet/doublet (
Hz).
-
Figure 3: NOE logic flow for distinguishing regioisomers.
Infrared Spectroscopy (FT-IR)
Objective: Rapid validation of the salt form and functional groups.
-
Amine Salt (
): Broad, strong absorption band between 2800–3200 cm . Multiple fine structures may appear due to H-bonding. -
Aromatic C=C: Sharp bands at 1580 cm
and 1500 cm . -
Aryl Alkyl Ether (C-O-C): Strong stretching vibration at 1250 cm
(asymmetric) and 1040 cm (symmetric). -
Aryl Chloride (C-Cl): A distinct band in the fingerprint region, typically 1050–1090 cm
(often overlapped) or lower frequency deformation bands.
References
-
BenchChem. (2025).[6][7] Technical Guide: 3-Chloro-4-methoxybenzenemethanamine (CAS No. 115514-77-7).[6]Link (Used for general chlorinated methoxybenzene spectral trends).
-
ECHEMI. (n.d.). 3-Chloro-4-methoxyphenethylamine hydrochloride Basic Attributes & Safety.Link
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 7569-60-0).[3]Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24884151.Link
-
Cayman Chemical. (n.d.). 3-hydroxy-4-Methoxyphenethylamine (hydrochloride) Product Information.Link (Used for comparative NMR shift analysis of the phenethylamine core).
Sources
- 1. 3-Hydroxy-4-methoxyphenethylamine 645-33-0 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5) 1H NMR spectrum [chemicalbook.com]
- 5. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
